molecular formula C22H27NO4 B2432504 N-[1-(2,4-Dimethylphenyl)propan-2-YL]-3-(4-formyl-2-methoxyphenoxy)propanamide CAS No. 1607298-31-6

N-[1-(2,4-Dimethylphenyl)propan-2-YL]-3-(4-formyl-2-methoxyphenoxy)propanamide

Cat. No.: B2432504
CAS No.: 1607298-31-6
M. Wt: 369.461
InChI Key: IEGCXZWAJUVVLN-UHFFFAOYSA-N
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Description

N-[1-(2,4-Dimethylphenyl)propan-2-YL]-3-(4-formyl-2-methoxyphenoxy)propanamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a dimethylphenyl group, a formyl group, and a methoxyphenoxy group. These functional groups contribute to the compound’s reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-Dimethylphenyl)propan-2-YL]-3-(4-formyl-2-methoxyphenoxy)propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,4-dimethylphenylpropan-2-amine with an appropriate acylating agent to form an intermediate amide.

    Introduction of the Formyl Group: The intermediate amide is then subjected to formylation using a formylating reagent such as formic acid or formic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-Dimethylphenyl)propan-2-YL]-3-(4-formyl-2-methoxyphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,4-Dimethylphenyl)propan-2-YL]-3-(4-formyl-2-methoxyphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound’s formyl and methoxy groups may play a role in its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2,4-Dimethylphenyl)propan-2-YL]-3-(4-hydroxy-2-methoxyphenoxy)propanamide: Similar structure but with a hydroxy group instead of a formyl group.

    N-[1-(2,4-Dimethylphenyl)propan-2-YL]-3-(4-methyl-2-methoxyphenoxy)propanamide: Similar structure but with a methyl group instead of a formyl group.

Uniqueness

N-[1-(2,4-Dimethylphenyl)propan-2-YL]-3-(4-formyl-2-methoxyphenoxy)propanamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[1-(2,4-dimethylphenyl)propan-2-yl]-3-(4-formyl-2-methoxyphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-15-5-7-19(16(2)11-15)12-17(3)23-22(25)9-10-27-20-8-6-18(14-24)13-21(20)26-4/h5-8,11,13-14,17H,9-10,12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGCXZWAJUVVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C)NC(=O)CCOC2=C(C=C(C=C2)C=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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